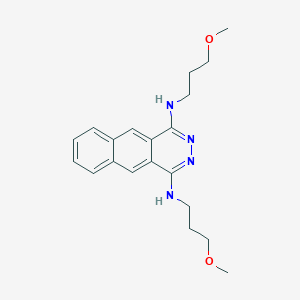![molecular formula C15H23NO2Si B027121 (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone CAS No. 149140-54-5](/img/structure/B27121.png)
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is a β-lactam compound with a unique structure that includes a triethylsilyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone typically involves the reaction of a β-lactam precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The triethylsilyl group can be oxidized to form silanols or siloxanes.
Reduction: The β-lactam ring can be reduced to form the corresponding amine.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted β-lactams depending on the nucleophile used.
Applications De Recherche Scientifique
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its β-lactam structure.
Medicine: Explored for its potential use in the development of new antibiotics and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone involves its interaction with biological targets such as enzymes. The β-lactam ring can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate: A similar β-lactam compound with a carboxylate group instead of a ketone.
(3R,4S)-3-[(Trimethylsilyl)oxy]-4-phenyl-2-azetidinone: A compound with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is unique due to its specific combination of a triethylsilyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Propriétés
IUPAC Name |
(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHCVWKYWKZHE-UONOGXRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445487 |
Source


|
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149140-54-5 |
Source


|
| Record name | (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

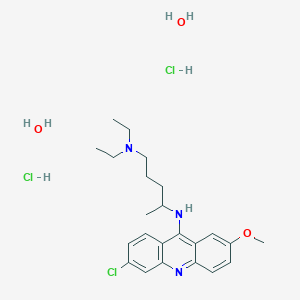
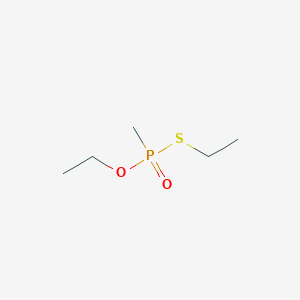
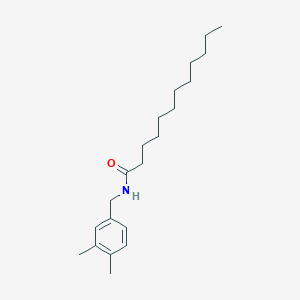
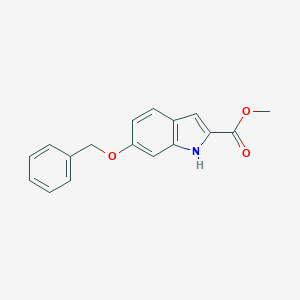



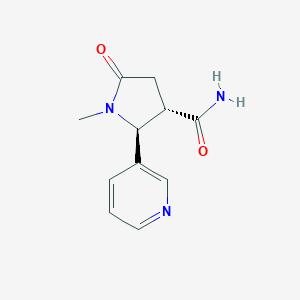
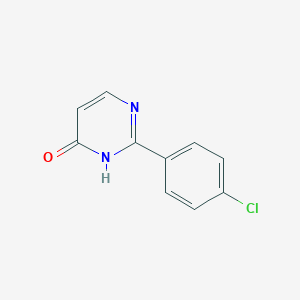
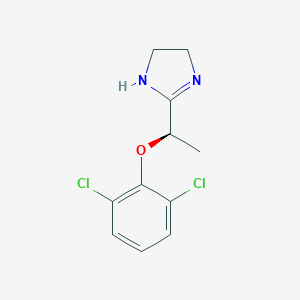
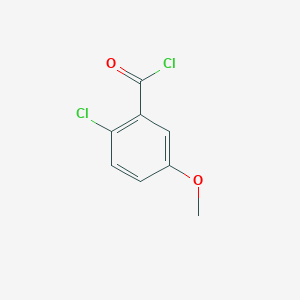
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
